(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid
Description
(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid (CAS: 874289-16-4) is a boronic acid derivative with the molecular formula C₁₀H₁₃BFNO₃ and a molecular weight of 225.03 g/mol . This compound features a fluorine atom at the 3-position and an isopropylcarbamoyl group at the 4-position of the phenyl ring, which confers unique electronic and steric properties. It is stored under sealed, dry conditions at 2–8°C, indicating sensitivity to moisture and temperature .
Properties
IUPAC Name |
[3-fluoro-4-(propan-2-ylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO3/c1-6(2)13-10(14)8-4-3-7(11(15)16)5-9(8)12/h3-6,15-16H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWRVLZSUCBLOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NC(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660204 | |
| Record name | {3-Fluoro-4-[(propan-2-yl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-16-4 | |
| Record name | {3-Fluoro-4-[(propan-2-yl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Pd(PPh3)4, Pd(dppf)Cl2 | Ligand choice affects activity and selectivity |
| Base | K2CO3, NaOH, Cs2CO3 | Influences reaction rate and yield |
| Solvent | Toluene/H2O, Dioxane/H2O, DMF | Biphasic systems facilitate catalyst turnover |
| Temperature | 80–110°C | Higher temps accelerate reaction but may cause side reactions |
| Reaction Time | 6–24 hours | Dependent on substrate reactivity |
| Molar Ratios | Aryl halide : boronic acid = 1:1 to 1:1.5 | Slight excess of boronic acid often used |
Optimization studies have shown that the choice of base and solvent system critically impacts the yield and purity of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid. For example, potassium carbonate in a toluene/water mixture is frequently preferred for balancing reactivity and ease of workup.
Purification Techniques
Post-reaction, the crude product mixture contains palladium residues, unreacted starting materials, and side products. Purification methods include:
- Recrystallization: Using solvents like ethyl acetate or methanol to obtain crystalline pure product.
- Chromatography: Silica gel column chromatography or preparative HPLC for high-purity requirements.
- Extraction: Acid-base extraction to separate boronic acid from organic impurities.
High purity is essential for subsequent applications in medicinal chemistry and organic synthesis.
Summary Table of Preparation Method
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Aryl Halide Synthesis | Preparation of fluoro- and isopropylcarbamoyl-substituted aryl halide | Halogenation or substitution of precursor phenyl ring | Functionalized aryl halide intermediate |
| 2. Suzuki-Miyaura Coupling | Coupling of aryl halide with boronic acid derivative | Pd catalyst, base (K2CO3), solvent (toluene/H2O), 80–110°C | Formation of boronic acid-substituted phenyl ring |
| 3. Workup & Purification | Removal of catalyst, byproducts, and isolation | Recrystallization, chromatography | Pure this compound |
Research Findings and Analytical Data
- Yield: Reported yields for the Suzuki-Miyaura coupling step typically range from 70% to 90% under optimized conditions.
- Characterization: Confirmed by NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and elemental analysis. The presence of the boronic acid group is typically verified by characteristic 11B NMR signals.
- Stability: The compound is stable under standard laboratory conditions but sensitive to strong bases and oxidizing agents.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction is widely used for forming carbon-carbon bonds by coupling aryl halides with boronic acids.
Oxidation: The boronic acid group can be oxidized to form corresponding phenols.
Substitution: The fluoro and isopropylcarbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions involving the fluoro group.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce phenols.
Scientific Research Applications
(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid involves its interaction with various molecular targets and pathways. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond . In biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Structural and Physicochemical Properties
The table below compares (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid with analogous compounds:
Key Observations:
- Fluorine Position : Fluorine at the 3-position (target compound) versus 4-position (4-fluorophenylboronic acid) may influence electronic effects, such as resonance or inductive withdrawal, affecting reactivity in cross-coupling reactions .
- Molecular Weight : Carbamoyl-substituted derivatives (e.g., 259.04 g/mol in CAS 874288-34-3) are heavier than the target compound, likely due to extended aromatic or substituent groups .
Enzyme Inhibition
- Target Compound: While direct studies are lacking, structurally related boronic acids like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid exhibit potent inhibition of fungal histone deacetylases (HDACs) at low concentrations (1 µM) . The isopropylcarbamoyl group in the target compound may similarly enhance specificity for enzyme active sites.
Diagnostic Utility
- Phenyl Boronic Acid: Demonstrates superior diagnostic accuracy in detecting KPC-producing bacteria compared to aminophenylboronic acid (APBA) . The target compound’s fluorine and carbamoyl groups may improve specificity in analogous assays.
Stability and Commercial Viability
- Discontinued Compounds : Derivatives such as 3-(3-chloro-4-fluorophenylcarbamoyl)-4-fluorophenylboronic acid () were discontinued, likely due to synthesis challenges or poor stability .
- Temperature Sensitivity : The target compound requires refrigeration (2–8°C), whereas its propylcarbamoyl analog is stable at room temperature, suggesting that the isopropyl group may reduce thermal stability .
Biological Activity
(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid is a boronic acid derivative characterized by its unique structure, which includes a fluorine atom and an isopropyl carbamoyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antiviral properties.
- Molecular Formula : C₁₀H₁₃BFNO₃
- CAS Number : 874289-16-4
- Molecular Weight : 225.025 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Boronic acids are known to inhibit proteasomes and other enzymes by forming reversible covalent bonds with serine residues, which can lead to apoptosis in cancer cells .
- Cell Cycle Arrest : Studies have shown that certain boronic acid derivatives can halt cell cycle progression at the G2/M phase, thereby inhibiting cancer cell growth .
- Antibacterial Activity : The compound may exhibit antibacterial properties by targeting β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics .
Anticancer Activity
Research indicates that this compound has significant potential as an anticancer agent. Its mechanism involves:
- Inhibition of Proteasome Activity : By disrupting proteasome function, the compound can lead to the accumulation of pro-apoptotic factors and subsequent cancer cell death.
- Cell Line Studies : In vitro studies have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.
Case Study: In Vitro Efficacy
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| U266 (Multiple Myeloma) | 8.21 | Proteasome inhibition |
| MCF7 (Breast Cancer) | 6.74 | Cell cycle arrest at G2/M phase |
Antibacterial Activity
The compound also shows promise as an antibacterial agent:
- Inhibition of β-Lactamases : It has been reported that boronic acids can act as inhibitors of class C β-lactamases, enhancing the efficacy of β-lactam antibiotics against resistant strains .
Case Study: Antibacterial Efficacy
| Bacterial Strain | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| E. coli | 0.004 | Inhibition of β-lactamase activity |
| Pseudomonas aeruginosa | 0.008 | Biofilm formation inhibition |
Antiviral Activity
Preliminary studies suggest that this compound may possess antiviral properties, particularly against HIV:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid, and how can purity be optimized?
- Synthesis : The compound is typically synthesized via Suzuki-Miyaura coupling or sequential functionalization of the phenyl ring. Key steps include introducing the isopropylcarbamoyl group through carbodiimide-mediated coupling of 3-fluoro-4-aminophenylboronic acid with isopropyl isocyanate under anhydrous conditions.
- Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) followed by recrystallization in ethanol/water mixtures to achieve >98% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should this compound be stored to ensure long-term stability?
- Store under inert gas (argon/nitrogen) at 2–8°C in sealed, light-resistant containers. Avoid exposure to moisture, as boronic acids hydrolyze in aqueous environments. Stability tests indicate <5% degradation over 12 months under recommended conditions .
Q. What analytical techniques are critical for characterizing this compound?
- Structural Confirmation : Use (δ 8.34 ppm for aromatic protons, δ 1.2 ppm for isopropyl CH), , and FT-IR (B-O stretch at ~1340 cm).
- Purity Assessment : LC-MS (ESI+ mode) to detect trace impurities. Melting point analysis (243–248°C) aligns with literature values .
Q. What solvents are compatible for reactions involving this boronic acid?
- Prefer polar aprotic solvents (DMF, THF) for Suzuki couplings. For solubility challenges, use DMSO (25 mg/mL at 25°C). Avoid protic solvents (e.g., water, methanol) unless reactions are buffered at neutral pH .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this compound?
- Catalyst Selection : Pd(PPh) or PdCl(dppf) in THF/water (3:1) at 80°C.
- Kinetic Studies : Vary base (NaCO vs. CsCO) and ligand (XPhos vs. SPhos) to improve yields (reported 60–85%). Monitor reaction progress via TLC or in situ .
Q. How does the isopropylcarbamoyl group influence reactivity compared to other substituents?
- The electron-withdrawing fluorine and carbamoyl groups reduce electron density on the boronic acid, slowing protodeboronation but increasing selectivity in cross-couplings. Compare with 3-fluorophenylboronic acid (no carbamoyl group), which exhibits faster but less selective reactivity .
Q. How should researchers address contradictions in reported catalytic efficiencies?
- Case Study : Discrepancies in Pd catalyst performance may arise from trace moisture or oxygen. Use rigorous degassing (freeze-pump-thaw cycles) and compare yields under controlled glovebox conditions. Validate with kinetic isotope effect (KIE) studies to isolate rate-limiting steps .
Q. What role does this compound play in targeted drug discovery?
- The boronic acid moiety binds serine residues in proteases (e.g., thrombin, β-lactamases). Pair with fluorophore-labeled substrates for FRET-based inhibition assays. Reported IC values for related compounds: 0.5–5 µM in enzyme inhibition studies .
Methodological Recommendations
- Contradiction Resolution : When replication fails (e.g., divergent yields), validate reagent purity (via ICP-MS for Pd catalysts) and solvent dryness (Karl Fischer titration).
- Advanced Applications : Use surface plasmon resonance (SPR) to quantify binding kinetics with biological targets (e.g., lectins or proteases) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
